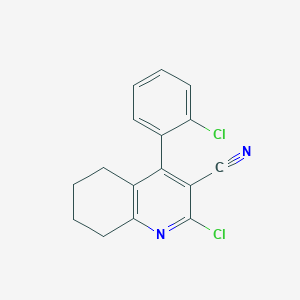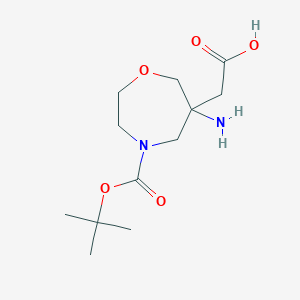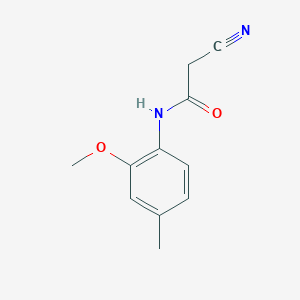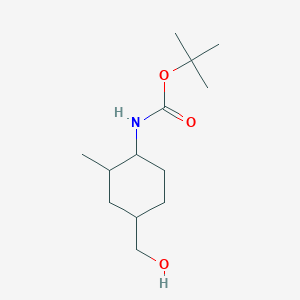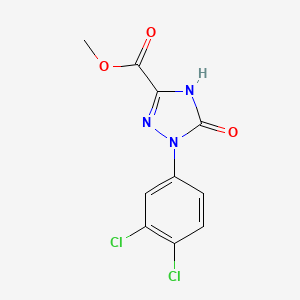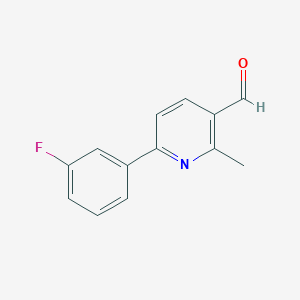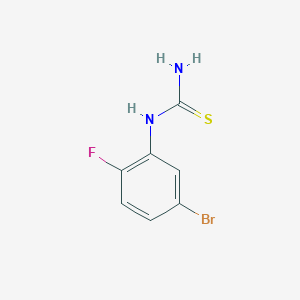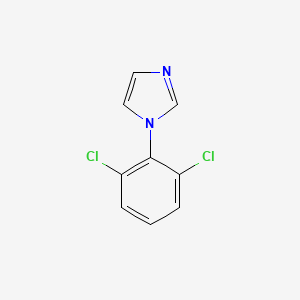
1-(2,6-Dichlorophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichlorophenyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 2,6-dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,6-Dichlorophenyl)-1H-imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-(2,6-Dichlorophenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichlorophenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
1-(2,6-Dichlorophenyl)-1H-imidazole can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one: This compound shares the 2,6-dichlorophenyl group but has an indole ring instead of an imidazole ring.
1-(2,6-Dichlorophenyl)biguanide hydrochloride: Another compound with a 2,6-dichlorophenyl group, but with a biguanide structure.
Uniqueness: The presence of the imidazole ring in this compound imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H6Cl2N2 |
|---|---|
Poids moléculaire |
213.06 g/mol |
Nom IUPAC |
1-(2,6-dichlorophenyl)imidazole |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-2-1-3-8(11)9(7)13-5-4-12-6-13/h1-6H |
Clé InChI |
QSQSUDAWRXGIQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)N2C=CN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


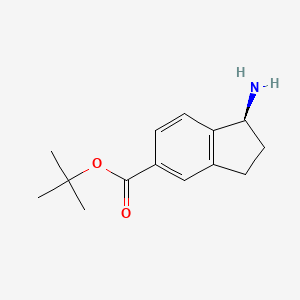
![3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990382.png)
![5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride](/img/structure/B12990383.png)

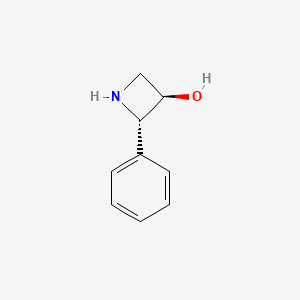
![2-Methoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B12990391.png)
